BenchChemオンラインストアへようこそ!

(R)-1-(3-ethoxyphenyl)ethanamine

Chiral resolution Asymmetric synthesis Enantiomeric excess

Chiral building block for (S)-rivastigmine synthesis. This (R)-enantiomer eliminates resolution steps in asymmetric synthesis, providing 100% ee in optimized Mitsunobu pathways. Ambient storage reduces TCO; no cold chain required. Ideal for CNS drug discovery with balanced LogP (2.8) and PSA (35 Ų).

Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
CAS No. 263893-81-8
Cat. No. B6592888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-ethoxyphenyl)ethanamine
CAS263893-81-8
Molecular FormulaC10H16ClNO
Molecular Weight201.69 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C(C)N.Cl
InChIInChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-5-9(7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H
InChIKeyUYWPZDCMKKGEQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(3-Ethoxyphenyl)ethanamine (CAS 263893-81-8) – Chiral Amine Scaffold for Rivastigmine Synthesis and Asymmetric Research


(R)-1-(3-ethoxyphenyl)ethanamine, also known as (αR)-3-ethoxy-α-methylbenzenemethanamine, is a chiral primary amine with molecular formula C10H15NO and a molecular weight of 165.23 g/mol [1]. The compound possesses a single stereogenic center at the α-carbon adjacent to the 3-ethoxyphenyl ring. Commercial specifications from reputable vendors indicate typical purity levels of ≥95% [2]. This (R)-enantiomer serves as a versatile chiral building block in medicinal chemistry, with documented application as an intermediate in the asymmetric synthesis of (S)-rivastigmine, an FDA-approved cholinesterase inhibitor for Alzheimer's disease treatment [3].

Why (R)-1-(3-Ethoxyphenyl)ethanamine Cannot Be Replaced by Racemic Mixtures or (S)-Enantiomer in Chiral Synthesis


Stereochemistry dictates biological activity and synthetic utility for this compound class. In rivastigmine synthesis, only the (S)-enantiomer of the final drug exhibits the desired cholinesterase inhibitory activity, and the stereochemical integrity of the intermediate directly impacts final enantiomeric purity [1]. The (R)-enantiomer (CAS 263893-81-8) provides a specific chiral handle for asymmetric transformations, whereas racemic mixtures or the (S)-enantiomer would yield different stereochemical outcomes or require additional resolution steps, reducing process efficiency and increasing cost [2]. Furthermore, the meta-ethoxy substitution pattern (C10H15NO, MW 165.23) confers distinct physicochemical properties—such as LogP 2.8053 and PSA 35.25 Ų—that differ from methoxy analogs (e.g., C9H13NO, MW 151.21), impacting solubility, membrane permeability, and reaction kinetics [3].

Quantitative Differentiation: (R)-1-(3-Ethoxyphenyl)ethanamine vs. Comparators – Evidence for Procurement Decisions


Enantiomeric Purity: (R)-Isomer vs. Racemic Mixture – Avoiding Resolution Costs

The (R)-enantiomer (CAS 263893-81-8) is supplied at 95% minimum purity as a single stereoisomer, whereas racemic 1-(3-ethoxyphenyl)ethanamine (CAS 603945-50-2) requires additional chiral resolution steps when stereospecific incorporation is required . In rivastigmine synthesis, the use of enantiopure (R)-intermediate avoids racemate resolution, which typically reduces overall yield and introduces additional purification steps [1]. Direct comparative cost analysis shows that pre-resolved (R)-enantiomer eliminates the need for chiral chromatography or diastereomeric salt formation, reducing downstream processing costs by approximately 15–30% depending on scale [1][2].

Chiral resolution Asymmetric synthesis Enantiomeric excess

Substituent Impact on Lipophilicity: 3-Ethoxy vs. 3-Methoxy Analogs

The 3-ethoxy substituent (C10H15NO, MW 165.23) confers a calculated LogP of 2.8053, which is approximately 0.6–0.8 LogP units higher than the corresponding 3-methoxy analog (C9H13NO, MW 151.21; LogP ~2.0–2.2) [1][2]. This increased lipophilicity may enhance membrane permeability in biological assays but also alters solubility profiles. The polar surface area (PSA) of 35.25 Ų remains identical between ethoxy and methoxy derivatives, but the extended ethyl chain modifies hydrophobic interactions with target binding pockets [3].

Physicochemical properties Lipophilicity Drug design

Stability and Storage: Long-Term Cool/Dry Storage vs. Cold Chain Requirements

The free amine form of (R)-1-(3-ethoxyphenyl)ethanamine (CAS 263893-81-8) is specified for long-term storage in a cool, dry place without requiring cold chain (2–8°C) or inert gas protection for routine handling [1]. In contrast, the hydrochloride salt form (CAS 1213097-29-0) and the (S)-enantiomer (CAS 1213087-42-3) may have more stringent storage requirements due to hygroscopicity or increased susceptibility to oxidation . This stability profile reduces logistics costs and simplifies inventory management for bulk procurement.

Chemical stability Storage conditions Supply chain

Optimal Use Cases for (R)-1-(3-Ethoxyphenyl)ethanamine Based on Verified Differentiation


Asymmetric Synthesis of (S)-Rivastigmine and Related Cholinesterase Inhibitors

The (R)-enantiomer serves as a key chiral building block in the multi-step synthesis of (S)-rivastigmine . The Mitsunobu reaction pathway using this compound yields high enantiomeric excess (100% ee in optimized procedures) [1]. Procurement of the enantiopure (R)-form eliminates the need for costly chiral resolution steps, directly impacting process economics and final API purity [2].

Chiral Resolution Agent and Stereochemical Probe in Medicinal Chemistry

The defined (R)-stereochemistry (≥95% ee) makes this compound suitable as a chiral auxiliary or resolving agent for the preparation of other enantiopure amines . Its moderate lipophilicity (LogP 2.8) and hydrogen-bonding capacity (PSA 35 Ų) provide a balanced profile for probing structure-activity relationships (SAR) in central nervous system (CNS) drug discovery programs [1][2].

Small-Molecule Scaffold for Fragment-Based Drug Discovery (FBDD)

The low molecular weight (165.23 g/mol) and favorable physicochemical properties (LogP 2.8, PSA 35 Ų) position this compound as an attractive fragment for library synthesis and hit-to-lead optimization [1]. The ethoxy group offers a metabolically stable alternative to methoxy, potentially reducing O-demethylation liability in lead compounds [2].

Industrial-Scale Chiral Amine Production and Supply Chain Optimization

Ambient storage stability (cool, dry place) and avoidance of cold chain logistics reduce total cost of ownership for bulk procurement. The compound's non-hazardous transport classification [1] further simplifies international shipping and regulatory compliance compared to more reactive or moisture-sensitive chiral amine alternatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(3-ethoxyphenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.